(2-Amino-6-fluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a fluorinated aromatic ring. It plays a significant role in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols, making it useful in various applications, including drug development and biomolecule recognition.
This compound can be synthesized through several methods, often involving the functionalization of fluorinated phenylboronic acids. The availability of starting materials and the efficiency of the synthesis process are critical factors influencing its production.
(2-Amino-6-fluorophenyl)boronic acid belongs to the class of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. It is also classified as an amine due to the presence of an amino group, which enhances its reactivity and solubility in various solvents.
The synthesis of (2-Amino-6-fluorophenyl)boronic acid typically involves several key steps:
Technical details include controlling reaction temperatures (55-70 °C), using solvents like ethanol, and employing nitrogen atmosphere for inert conditions during reactions .
The molecular structure of (2-Amino-6-fluorophenyl)boronic acid features:
The molecular formula is C₆H₈B F N O₂, and its molecular weight is approximately 157.94 g/mol. The compound exhibits distinct peaks in NMR spectroscopy that confirm its structure, typically showing signals corresponding to the aromatic protons and the boronic acid group.
(2-Amino-6-fluorophenyl)boronic acid participates in various chemical reactions:
Technical details involve optimizing reaction conditions such as pH, temperature, and concentration to maximize yields and selectivity.
The mechanism of action for (2-Amino-6-fluorophenyl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols:
Data from studies indicate that fluorine substitution can enhance binding affinity due to electronic effects that stabilize the transition states during complex formation .
Relevant data include melting points and boiling points that vary based on purity and specific preparation methods, often determined through differential scanning calorimetry or thermogravimetric analysis.
(2-Amino-6-fluorophenyl)boronic acid finds applications in various scientific fields:
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, serve as cornerstone methodologies for derivatizing (2-amino-6-fluorophenyl)boronic acid. This reaction enables carbon-carbon bond formation between the boronic acid and aryl/vinyl halides or triflates under mild conditions, leveraging the compound’s stability and low toxicity [2] [3]. Key to this process is transmetalation, where the boronic acid transfers its organic group to palladium(II), followed by reductive elimination to yield biaryl or functionalized aromatic products [2]. The reaction typically employs catalysts like palladium(II) chloride and ligands such as triphenylphosphine or 1,3-bis(diphenylphosphino)propane in inert solvents (e.g., tetrahydrofuran) at 60–80°C [1]. Crucially, the ortho-amino and fluoro substituents demand tailored conditions: the amino group often requires protection (e.g., as a borate complex) to prevent undesired coordination with palladium, while the fluorine’s electron-withdrawing nature enhances boron’s electrophilicity, accelerating transmetalation [1] [7].
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of (2-Amino-6-fluorophenyl)boronic Acid
Catalyst | Ligand | Solvent | Yield Range | Key Application |
---|---|---|---|---|
Palladium(II) chloride | Triphenylphosphine | Tetrahydrofuran | 70–85% | Biaryl drug intermediates |
Dichloronickel | 1,3-Bis(diphenylphosphino)propane | N,N-Dimethylformamide | 65–75% | Heterocyclic synthesis |
Tetrakis(triphenylphosphine)palladium(0) | None | Ethanol/water | >90% | Polymerizable monomers |
This versatility facilitates the synthesis of complex pharmacophores, such as β-lactamase inhibitors, where the boronic acid couples with halogenated heterocycles to form bioactive conjugates [4]. Flow chemistry approaches further suppress protonation side reactions, enhancing yield and purity [2].
Regioselective installation of fluorine and amino groups at ortho positions in phenylboronic acids demands precision to avoid undesired electronic or steric effects. For (2-amino-6-fluorophenyl)boronic acid, two primary strategies prevail:
Table 2: Regioselective Synthesis Approaches
Starting Material | Reagent | Conditions | Regioselectivity | Product |
---|---|---|---|---|
3-Fluoroaniline | n-Butyllithium/B(OR)₃ | −78°C, tetrahydrofuran | >95% ortho to F | (2-Fluoro-6-aminophenyl)boronic acid |
1-Bromo-2,6-difluorobenzene | Cu(I)/NH₃; then B₂pin₂/Pd(0) | 100°C, sealed tube; 80°C, dioxane | 88% meta to Br | (2-Amino-6-fluorophenyl)boronic acid |
Fluorination timing critically impacts yields: early-stage fluorination (pre-borylation) exploits fluorine’s directing effects, while late-stage fluorination (e.g., Balz-Schiemann reaction) risks boronic acid decomposition due to diazonium intermediates [1] [6]. Protecting the boronic acid as a trifluoroborate salt enhances stability during amination [7].
Post-synthetic functionalization tailors (2-amino-6-fluorophenyl)boronic acid for targeted biomedical applications, leveraging both boronic acid and amino groups as handles:
Table 3: Functionalization Strategies for Biomedical Use
Target Group | Reagent | Product Functionality | Application |
---|---|---|---|
Boronic acid | Polyaniline, o-quinones | Self-doping conductive polymers | Saccharide biosensors |
Boronic acid | β-Lactam carbonate | Cyclic boronate ester | Serine-β-lactamase inhibition |
Amino group | Pyrazinylcarbonyl chloride | Amide | Proteasome inhibition |
Amino group | Sulfonyl chlorides | Sulfonamide | Antibiotic conjugates |
Protection-deprotection sequences are often essential: the boronic acid is masked as a trifluoroborate during amino group acylation, while the amino group is protected as a tert-butoxycarbonyl carbamate during boronic ester formation [4] [8]. These modifications address pharmacokinetic challenges—such as rapid renal clearance—by increasing molecular weight or introducing solubilizing groups (e.g., carboxylates) [2] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0